molecular formula C9H16N2 B2947262 3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine CAS No. 1368119-38-3

3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine

Cat. No.: B2947262
CAS No.: 1368119-38-3
M. Wt: 152.241
InChI Key: YYFQXGFCHVDBPR-UHFFFAOYSA-N
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Description

3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered heterocyclic ring containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the pyrrole ring and a propan-1-amine group at the 3 position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine typically involves the condensation of a suitable pyrrole precursor with a propan-1-amine derivative. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring . The reaction conditions often involve heating the reactants in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized pyrrole derivatives, reduced amine compounds, and various substituted pyrrole derivatives .

Scientific Research Applications

3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine is unique due to the presence of dimethyl groups at the 4 and 5 positions of the pyrrole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-(4,5-dimethyl-1H-pyrrol-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-7-8(2)11-6-9(7)4-3-5-10/h6,11H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFQXGFCHVDBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368119-38-3
Record name 3-(4,5-dimethyl-1H-pyrrol-3-yl)propan-1-amine
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